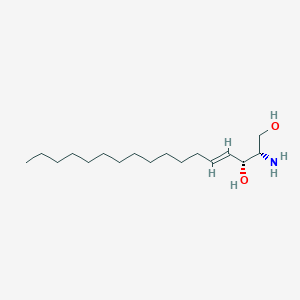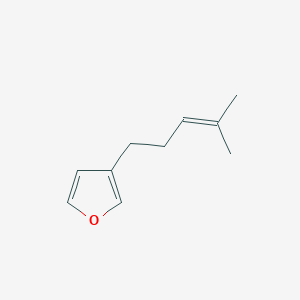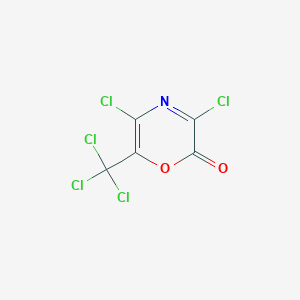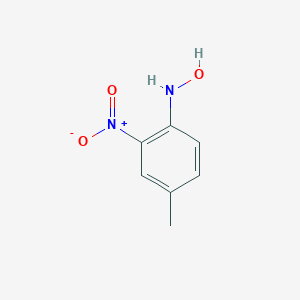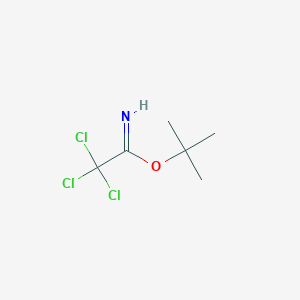
Raspberryketone glucoside
Overview
Description
Raspberryketone glucoside is a natural product found in Rheum palmatum, Pinus sylvestris, and other organisms . It is used as a natural additive in the food and sports industry . It has the molecular formula C16H22O7 .
Synthesis Analysis
Raspberryketone glucoside can be produced de novo from simple carbon sources in Escherichia coli . The engineered E. coli overproduces the metabolic precursors tyrosine and p-coumaric acid to increase raspberryketone glucoside production . The p-coumaric acid CoA ligase from Agrobacterium tumefaciens and amino acid substituted benzalacetone synthase of Rhemu palmatum (Chinese rhubarb) were overexpressed in E. coli overproducing p-coumaric acid .Molecular Structure Analysis
The IUPAC name of Raspberryketone glucoside is 4-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one . Its molecular weight is 326.34 g/mol .Chemical Reactions Analysis
Raspberryketone glucoside can be biosynthesized via the catalytic reduction of 4-hydroxybenzylidenacetone using a whole-cell biocatalyst .Physical And Chemical Properties Analysis
Raspberryketone glucoside has a molecular weight of 326.35 . Its percent composition is C 58.89%, H 6.79%, O 34.32% .Scientific Research Applications
Flavoring Agent
Raspberry Ketone Glucoside (RKG) is a plant-based natural flavoring agent . It’s used in the food industry for products like sweets, yogurts, or soft drinks . The berry flavor of RKG with a low odor threshold is used as a food additive to create various aromas such as cherry, strawberry, kiwi, and other fruits .
Biochemical Production
RKG can be produced de novo from simple carbon sources in Escherichia coli . This production system is inexpensive and does not rely on plant extraction, thus, it should significantly contribute to the flavor and fragrance industries .
Biocatalytic Production
RKG can be produced from natural resources via a biocatalytic cascade . This process uses a combination of ®- and (S)-selective alcohol dehydrogenases together with a universal cofactor recycling system .
Cosmetic Applications
RKG has potential applications in the cosmetics industry. A 2008 study found that applications of raspberry ketone improved both skin elasticity and hair growth over five months . Moreover, RKG has been found to have an inhibitory effect on melanin synthesis, which could make it suitable as a skin whitening agent .
Health Supplements
RKG is in high demand in the supplements industry due to its alleged health benefits, including weight reduction .
Hepatoprotective Effects
Raspberry ketone was found to effectively reduce oxidative stress and also maintain hepatocyte integrity and microstructure after histological assessment .
Safety And Hazards
Future Directions
The demand for raspberryketone glucoside as a plant-based natural flavoring agent is high, but natural raspberryketone glucoside is one of the most expensive flavor compounds due to its limited content in plants . With the development of biotechnology, biotechnological preparation methods of raspberryketone glucoside may be the most important route in the future .
properties
IUPAC Name |
4-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-9(18)2-3-10-4-6-11(7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,12-17,19-21H,2-3,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDONYWHRKBUDOR-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192255 | |
| Record name | Raspberryketone glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Raspberryketone glucoside | |
CAS RN |
38963-94-9 | |
| Record name | Raspberry ketone β-D-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38963-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raspberryketone glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038963949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raspberryketone glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RASPBERRYKETONE GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3LCK69N6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Raspberry Ketone Glucoside (RKG) exhibit its skin-whitening effects?
A: RKG demonstrates an inhibitory effect on melanin production through multiple pathways. Research suggests that RKG activates the IL6/JAK1/STAT3 signaling pathway, leading to the suppression of microphthalmia-associated transcription factor (MITF) activity. [] This, in turn, downregulates the expression of tyrosinase (TYR) and tyrosinase-related protein 1a (TYRP1a), key enzymes involved in melanin synthesis. [] Further studies indicate that RKG can break down into Raspberry Ketone upon interacting with human stratum corneum cells. [] This Raspberry Ketone exhibits multiple activities contributing to skin-whitening, including inhibiting melanin production, scavenging nitric oxide (NO) – a contributor to pigmentation – and suppressing superoxide and lipid peroxide generation. []
Q2: Is there evidence suggesting a lasting effect of RKG on skin pigmentation?
A: Research suggests that RKG's breakdown into Raspberry Ketone within the skin might contribute to its lasting effect on pigmentation. [] The gradual conversion of RKG to Raspberry Ketone potentially provides sustained inhibition of melanin production and protection against pigmentation-inducing factors like nitric oxide and reactive oxygen species. []
Q3: Besides its potential in cosmetics, has RKG demonstrated any interesting properties in other applications?
A: Research indicates that RKG derivatives, synthesized through biocatalytic coupling with fatty acids, can act as low molecular weight gelators. [] These gelators exhibit supergelation properties in various organic solvents and, notably, in edible oils, including medium-chain triglyceride oils like coconut oil. [] This property highlights RKG's potential to modify the texture and functionality of food products.
Q4: What analytical methods are used to detect and quantify RKG in various products?
A: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the simultaneous determination of RKG alongside other whitening agents in cosmetic products. [] The method described utilizes a C18 column and a mobile phase of potassium dihydrogen phosphate and methanol for separation, with detection typically performed using a Diode Array Detector (DAD) at 270 nm. [] This method allows for the accurate quantification of RKG in complex mixtures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



